molecular formula C11H9ClN2O B13990352 1-(4-Chlorobenzyl)-1H-pyrazole-4-carbaldehyde

1-(4-Chlorobenzyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B13990352
M. Wt: 220.65 g/mol
InChI Key: RPHFOETVHRTLNN-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzyl)-1H-pyrazole-4-carbaldehyde is an organic compound that belongs to the class of pyrazoles It features a pyrazole ring substituted with a 4-chlorobenzyl group and an aldehyde functional group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Chlorobenzyl)-1H-pyrazole-4-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of 4-chlorobenzyl bromide with 4-formylpyrazole in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorobenzyl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: 1-(4-Chlorobenzyl)-1H-pyrazole-4-carboxylic acid.

    Reduction: 1-(4-Chlorobenzyl)-1H-pyrazole-4-methanol.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

1-(4-Chlorobenzyl)-1H-pyrazole-4-carbaldehyde has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory, anticancer, or antimicrobial properties.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities or protein-ligand interactions.

Mechanism of Action

The mechanism of action of 1-(4-Chlorobenzyl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting their function. The chlorobenzyl group may enhance the compound’s binding affinity to hydrophobic pockets in target proteins.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorobenzyl)-1H-indole-3-carbaldehyde: Similar structure but with an indole ring instead of a pyrazole ring.

    1-(4-Chlorobenzyl)-1H-pyrazole-3-carbaldehyde: Similar structure but with the aldehyde group at the 3-position instead of the 4-position.

    1-(4-Bromobenzyl)-1H-pyrazole-4-carbaldehyde: Similar structure but with a bromobenzyl group instead of a chlorobenzyl group.

Uniqueness

1-(4-Chlorobenzyl)-1H-pyrazole-4-carbaldehyde is unique due to the specific positioning of the chlorobenzyl group and the aldehyde functional group on the pyrazole ring. This unique arrangement can influence its reactivity and binding properties, making it a valuable compound for targeted applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C11H9ClN2O

Molecular Weight

220.65 g/mol

IUPAC Name

1-[(4-chlorophenyl)methyl]pyrazole-4-carbaldehyde

InChI

InChI=1S/C11H9ClN2O/c12-11-3-1-9(2-4-11)6-14-7-10(8-15)5-13-14/h1-5,7-8H,6H2

InChI Key

RPHFOETVHRTLNN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C=N2)C=O)Cl

Origin of Product

United States

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